molecular formula C12H18FNO B8584292 1-(4-Fluorophenyl)-2-tertiarybutylamino-1-ethanol

1-(4-Fluorophenyl)-2-tertiarybutylamino-1-ethanol

Cat. No.: B8584292
M. Wt: 211.28 g/mol
InChI Key: KZZYTSLQLJTJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-2-tertiarybutylamino-1-ethanol is a useful research compound. Its molecular formula is C12H18FNO and its molecular weight is 211.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-(tert-butylamino)-1-(4-fluorophenyl)ethanol

InChI

InChI=1S/C12H18FNO/c1-12(2,3)14-8-11(15)9-4-6-10(13)7-5-9/h4-7,11,14-15H,8H2,1-3H3

InChI Key

KZZYTSLQLJTJQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=CC=C(C=C1)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 g (0.289 mol) of α-chloro-p-fluoroacetophenone are dissolved in 900 ml of methanol. The mixture is cooled to -5° C. and 5.80 g of NaBH4 are added. It is left in contact for 1 hour then 10 ml of acetic acid are added. 151 ml of tertiary-butylamine are added and the mixture is refluxed for 12 hours. It is evaporated to dryness and the residue of evaporation is taken up in distilled water. The free base which has crystallised is filtered off and, by recrystallisation in hexane, 39 g (yield 63%) of 1-(4-fluorophenyl)-2-tertiary-butylamino-1-ethanol are obtained. m.p. 117° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
151 mL
Type
reactant
Reaction Step Four

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